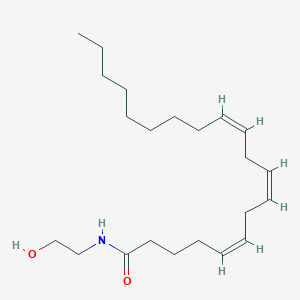
Mead-Säure-EA
Übersicht
Beschreibung
“N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine” is a type of sphingolipid, specifically a ceramide . Ceramides are a family of waxy lipid molecules composed of a sphingosine and a fatty acid. They play a crucial role in determining the physical properties of cell membranes and have been implicated in a variety of physiological functions .
Wissenschaftliche Forschungsanwendungen
Entzündungsmodulation
Mead-Säure-EA wurde als potenzieller Wirkstoff zur Modulation entzündlicher Reaktionen identifiziert. Sie kann durch Enzyme wie Lipoxygenase und Cyclooxygenase in spezifische Lipidmediatoren umgewandelt werden, die eine Rolle in den Entzündungsprozessen des Körpers spielen . Dies deutet auf seine Nützlichkeit bei der Entwicklung entzündungshemmender Medikamente oder Therapien hin, insbesondere bei Erkrankungen, bei denen herkömmliche nichtsteroidale Antirheumatika (NSAIDs) möglicherweise nicht geeignet sind.
Krebsforschung
Studien haben gezeigt, dass this compound Auswirkungen auf die Entstehung und das Fortschreiten von Krebs haben kann. Ihre Rolle im Metabolismus von mehrfach ungesättigten Fettsäuren (PUFAs) und der Entstehung von Lipidmediatoren könnte die Proliferation und Apoptose von Krebszellen beeinflussen . Dies eröffnet Möglichkeiten für die Forschung nach Strategien zur Krebsprävention und -behandlung, die auf den Lipidstoffwechsel abzielen.
Dermatologische Anwendungen
Die Beteiligung der Verbindung am Stoffwechsel essentieller Fettsäuren deutet auf ihre Bedeutung für die Hautgesundheit hin. This compound könnte zur Behandlung dermatologischer Erkrankungen wie Ekzeme oder Psoriasis eingesetzt werden, bei denen ein Ungleichgewicht der Fettsäuren eine Rolle spielt .
Therapie der Mukoviszidose
Die Rolle der this compound im PUFA-Stoffwechsel und ihre Beziehung zu verschiedenen Krankheiten, einschließlich Mukoviszidose. Die Erforschung ihrer physiologischen und pathologischen Eigenschaften könnte zu neuartigen Therapieansätzen für die Behandlung dieser Erkrankung führen .
Neurologische Störungen
This compound wirkt als Agonist für die zentralen (CB1) und peripheren (CB2) Cannabinoidrezeptoren . Dies deutet auf potenzielle Anwendungen bei neurologischen Störungen hin, bei denen das Endocannabinoid-System beteiligt ist, wie z. B. Epilepsie, Multiple Sklerose und Schmerzmanagement.
Management des metabolischen Syndroms
Aufgrund ihrer Rolle im Fettsäurestoffwechsel könnte this compound für das Management des metabolischen Syndroms von Bedeutung sein. Sie kann das Lipidprofil und die Insulinsensitivität beeinflussen, die entscheidende Faktoren bei diesem Syndrom sind .
Nahrungsergänzungsmittel
Bei einer Mangelernährung an Fettsäuren reichert sich this compound als kompensatorischer Mechanismus an. Diese Eigenschaft könnte in Nahrungsergänzungsmitteln genutzt werden, die Personen mit bestimmten Ernährungsbeschränkungen oder -mängeln unterstützen sollen .
Signaltransduktionsforschung
Als neuartiges Eikosanoid steht this compound durch ihre Wechselwirkung mit Cannabinoidrezeptoren im Mittelpunkt der Signaltransduktionsforschung. Das Verständnis ihrer Rolle könnte Einblicke in die komplexen Signalwege liefern, die verschiedene physiologische Prozesse regulieren .
Wirkmechanismus
Target of Action
Mead Acid-EA is an n-9 polyunsaturated fatty acid (PUFA) that is distributed in various normal tissues . It can be converted to several specific lipid mediators by lipoxygenase and cyclooxygenase . These enzymes are the primary targets of Mead Acid-EA, playing a crucial role in its physiological and pathological effects.
Mode of Action
Mead Acid-EA interacts with its targets, lipoxygenase and cyclooxygenase, to produce specific lipid mediators . These mediators then induce changes in the body, affecting various physiological processes. The exact nature of these changes is still under investigation, but they are believed to have significant effects on inflammation, cancer, dermatitis, and cystic fibrosis .
Biochemical Pathways
Mead Acid-EA affects the biochemical pathways of PUFA metabolism . It is synthesized from oleic acid in the n-9 series via the same enzyme system as for the n-6 and n-3 series . This synthesis process impacts the levels of other PUFAs in the body, influencing various physiological roles and diseases .
Pharmacokinetics
It is known that mead acid-ea is distributed in various normal tissues , suggesting a wide distribution in the body
Result of Action
The action of Mead Acid-EA results in the production of specific lipid mediators, which have various effects on the body . These effects include potential impacts on inflammation, cancer, dermatitis, and cystic fibrosis . .
Action Environment
The action, efficacy, and stability of Mead Acid-EA can be influenced by various environmental factors. For instance, essential fatty acid (EFA) deficiency can lead to an increase in the synthesis of Mead Acid-EA . This suggests that dietary factors and overall health status can significantly influence the action of Mead Acid-EA.
Biochemische Analyse
Biochemical Properties
Mead Acid-EA plays an important role in biochemical reactions. It interacts with enzymes such as lipoxygenase and cyclooxygenase, which convert it into specific lipid mediators . These interactions are crucial for its function as an endogenous multifunctional PUFA .
Cellular Effects
Mead Acid-EA has been found to have effects on inflammation, cancer, dermatitis, and cystic fibrosis . It influences cell function by altering the production of inflammatory mediators, modulating neutrophils infiltration, and altering VEGF effector pathway .
Molecular Mechanism
The molecular mechanism of Mead Acid-EA involves its conversion to specific lipid mediators by lipoxygenase and cyclooxygenase . This process allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is widely distributed in various normal tissues , suggesting that it may have long-term effects on cellular function.
Metabolic Pathways
Mead Acid-EA is involved in the metabolism of PUFAs . It is synthesized from oleic acid in the n-9 series via the same enzyme system as for the n-6 and n-3 series . It may also have effects on metabolic flux or metabolite levels.
Transport and Distribution
Mead Acid-EA is transported and distributed within cells and tissues. The absorption and distribution of Mead Acid-EA is widespread physiologically and is similar to that of other C20 PUFAs, such as ARA and EPA .
Eigenschaften
IUPAC Name |
(5Z,8Z,11Z)-N-(2-hydroxyethyl)icosa-5,8,11-trienamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h9-10,12-13,15-16,24H,2-8,11,14,17-21H2,1H3,(H,23,25)/b10-9-,13-12-,16-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGQBEGMUSSPFY-YOILPLPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCC=CCC=CCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901348030 | |
| Record name | (5Z,8Z,11Z)-N-(2-Hydroxyethyl)-5,8,11-icosatrienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169232-04-6 | |
| Record name | (5Z,8Z,11Z)-N-(2-Hydroxyethyl)-5,8,11-icosatrienamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901348030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MEAD ethanolamide, also known as N-(5Z,8Z,11Z-eicosatrienoyl)-ethanolamine, interact with its target and what are the downstream effects?
A1: MEAD ethanolamide acts as an agonist at both cannabinoid receptor subtypes, CB1 and CB2. [, , ] This means it binds to these receptors and activates them, mimicking the effects of endogenous cannabinoids like anandamide.
Q2: What is known about the synthesis of MEAD ethanolamide in biological systems?
A3: Research suggests that MEAD ethanolamide can be synthesized enzymatically in a similar manner to anandamide. [] This involves the condensation of mead acid with ethanolamine. Studies using rat and human hippocampal P2 membranes demonstrated that both mead acid and arachidonic acid were equally effective substrates for the enzymatic synthesis of their respective ethanolamides. [] This finding suggests a potential parallel pathway for the biosynthesis of these endocannabinoids, possibly responding to specific physiological conditions or dietary factors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






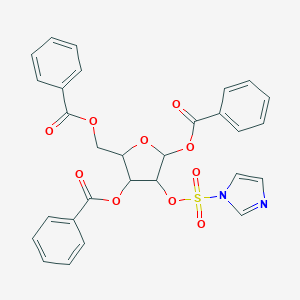
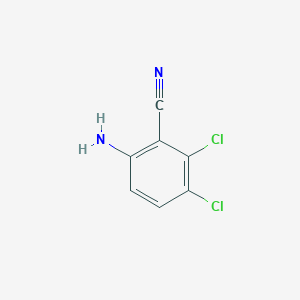

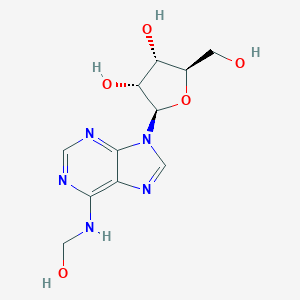
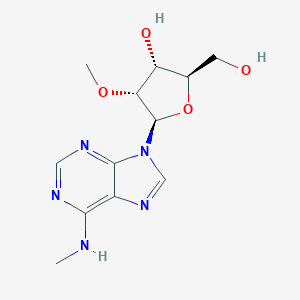
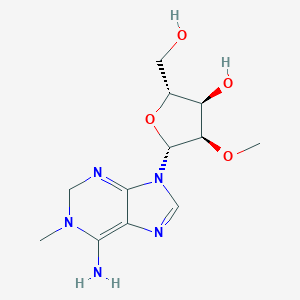

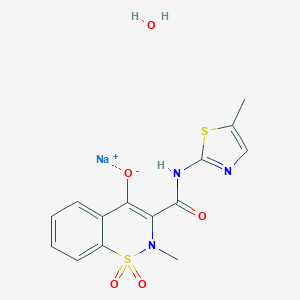
![7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B110019.png)

